molecular formula C29H24FNO5S B13380405 Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13380405
M. Wt: 517.6 g/mol
InChI Key: QGIUGMIXXFZBDE-HEVMCXDHSA-N
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Description

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a fluorobenzyl group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the fluorobenzyl group, and the final condensation to form the benzylidene moiety. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.

    Condensation Reaction: The final step involves the condensation of the intermediate with a benzylidene compound under basic or acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-((3-fluorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-((3-fluorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-((2-fluorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential biological activity. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FNO5SC_{22}H_{20}FNO_5S with a molar mass of approximately 429.46 g/mol. Its structure features a thiophene ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}. For instance, a study published in Scientific Reports identified that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of related compounds. A study demonstrated that certain thiophene derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria, indicating that Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene} may also exhibit similar properties. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes .

Study 1: Anticancer Screening

In a screening study involving multicellular spheroids, researchers evaluated the compound's effectiveness against tumor growth. Results indicated that Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene} significantly reduced spheroid size compared to controls, suggesting potent anticancer activity .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .

Data Summary

Property Value
Molecular FormulaC22H20FNO5S
Molar Mass429.46 g/mol
Anticancer ActivityInduces apoptosis; G2/M arrest
Antimicrobial ActivityMIC = 32 µg/mL against bacteria

Properties

Molecular Formula

C29H24FNO5S

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C29H24FNO5S/c1-3-35-29(34)25-26(32)24(37-28(25)31-27(33)23-10-5-4-7-18(23)2)16-19-11-13-22(14-12-19)36-17-20-8-6-9-21(30)15-20/h4-16,32H,3,17H2,1-2H3/b24-16-,31-28?

InChI Key

QGIUGMIXXFZBDE-HEVMCXDHSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)/SC1=NC(=O)C4=CC=CC=C4C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)SC1=NC(=O)C4=CC=CC=C4C)O

Origin of Product

United States

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